[3-[(3-Methoxyphenyl)methyl]-1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanol
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Overview
Description
[3-[(3-Methoxyphenyl)methyl]-1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanol is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3-Methoxyphenyl)methyl]-1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzimidazole Moiety: The benzimidazole group is introduced via a condensation reaction between o-phenylenediamine and a suitable aldehyde or carboxylic acid.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the synthesized intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzimidazole moiety or the piperidine ring, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced derivatives.
Scientific Research Applications
[3-[(3-Methoxyphenyl)methyl]-1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Biological Research: The compound is used to investigate biological pathways and molecular interactions due to its complex structure.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [3-[(3-Methoxyphenyl)methyl]-1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperidine ring and methoxyphenyl group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)piperazin-1-yl-9H-pyrido[3,4-b]indol-3-yl)methanone: This compound shares the methoxyphenyl group and piperidine-like structure.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Similar in having a benzimidazole moiety and a complex aromatic structure.
Uniqueness
The uniqueness of [3-[(3-Methoxyphenyl)methyl]-1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
[3-[(3-methoxyphenyl)methyl]-1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-25-21-10-4-3-9-20(21)24-22(25)15-26-12-6-11-23(16-26,17-27)14-18-7-5-8-19(13-18)28-2/h3-5,7-10,13,27H,6,11-12,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYSSNHYFBOVQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCCC(C3)(CC4=CC(=CC=C4)OC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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